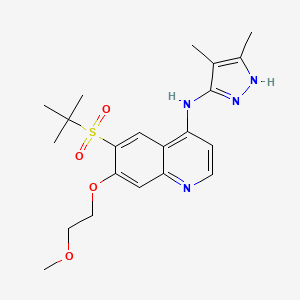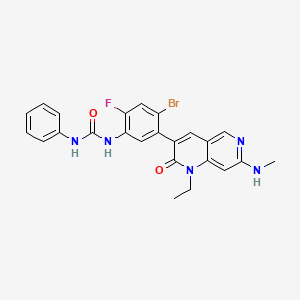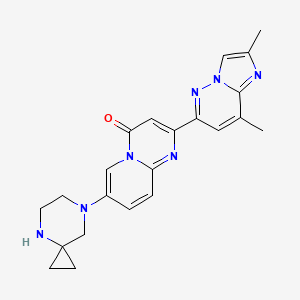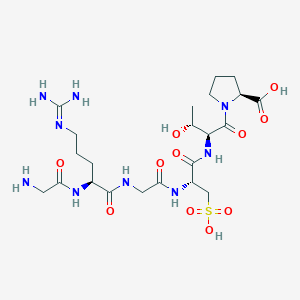
レポトレクチニブ
概要
説明
レポトレクチニブは、Augtyroというブランド名で販売されている抗がん剤であり、非小細胞肺がんの治療に使用されます。 これは、プロトオンコジーンチロシンタンパク質キナーゼROS1と、トロポミオシン受容体チロシンキナーゼTRKA、TRKB、およびTRKCの阻害剤です 。 レポトレクチニブは、ROS1およびTRK融合を阻害するように設計された次世代チロシンキナーゼ阻害剤であり、耐性変異の存在下でも有効です .
科学的研究の応用
Repotrectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition. In biology, it is used to investigate the role of ROS1 and TRK fusion proteins in cancer. In medicine, repotrectinib is used as a targeted therapy for non-small cell lung cancer and other solid tumors with ROS1 or TRK gene fusions. In industry, it is used in the development of new anti-cancer drugs and therapies .
作用機序
レポトレクチニブは、プロトオンコジーンチロシンタンパク質キナーゼROS1と、トロポミオシン受容体チロシンキナーゼTRKA、TRKB、およびTRKCの活性を阻害することによって効果を発揮します。これらのキナーゼは、細胞の生存と増殖を調節するシグナル伝達経路に関与しています。 これらのキナーゼを阻害することにより、レポトレクチニブはこれらのシグナル伝達経路を破壊し、がん細胞の増殖と増殖を抑制します .
類似の化合物との比較
レポトレクチニブは、耐性変異の存在下でも、ROS1とTRK融合タンパク質を阻害できるため、チロシンキナーゼ阻害剤の中でユニークです。類似の化合物には、クリゾチニブ、エントレクチニブ、およびセルトレクチニブがあります。 これらの化合物と比較して、レポトレクチニブは、特に耐性変異の存在下では、ROS1とTRK融合タンパク質の阻害において、より高い効力と有効性を示しています .
Safety and Hazards
将来の方向性
Repotrectinib continued to demonstrate high response rates and durable responses, including robust intracranial responses, in patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer who were TKI-naïve or previously treated with one TKI and no chemotherapy . Future studies will help doctors determine how best to use the different ROS1-targeted drugs in individual patients .
生化学分析
Biochemical Properties
Repotrectinib plays a crucial role in biochemical reactions by inhibiting the activity of specific kinases. It interacts with enzymes such as ROS1, TRKA, TRKB, and TRKC, as well as anaplastic lymphoma kinase (ALK). These interactions are characterized by high potency and selectivity, with repotrectinib effectively inhibiting both wild-type and mutant forms of these kinases . The nature of these interactions involves binding to the ATP-binding site of the kinases, thereby preventing their phosphorylation activity and subsequent signaling pathways .
Cellular Effects
Repotrectinib exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, in neuroblastoma cells driven by ALK mutations, repotrectinib effectively reduces cell growth and proliferation . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of ROS1, TRKA, TRKB, and TRKC, leading to reduced tumor growth and enhanced apoptosis .
Molecular Mechanism
The molecular mechanism of repotrectinib involves its binding interactions with specific biomolecules. Repotrectinib binds to the ATP-binding site of ROS1, TRKA, TRKB, and TRKC, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of pathways that promote cell proliferation and survival . Repotrectinib also exhibits activity against solvent-front mutations, which are common mechanisms of resistance in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of repotrectinib have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity against target kinases in both in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, repotrectinib has shown strong antitumor effects in xenograft models of neuroblastoma .
Dosage Effects in Animal Models
The effects of repotrectinib vary with different dosages in animal models. In xenograft models harboring ROS1 fusion proteins, repotrectinib has demonstrated high efficacy at low doses, with significant tumor regression observed at doses as low as 3 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
Repotrectinib is involved in metabolic pathways that include interactions with various enzymes and cofactors. It inhibits the activity of kinases such as ROS1, TRKA, TRKB, and TRKC, which play critical roles in cellular signaling and metabolism . The inhibition of these kinases affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced tumor growth .
Transport and Distribution
Repotrectinib is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is designed to efficiently penetrate cell membranes and accumulate in target tissues, ensuring effective inhibition of target kinases . The compound’s small size and macrocyclic structure facilitate its transport and distribution, allowing it to overcome resistance mechanisms in cancer cells .
Subcellular Localization
The subcellular localization of repotrectinib is primarily within the cytoplasm, where it interacts with its target kinases. The compound’s activity and function are influenced by its localization, with effective inhibition of kinase activity observed in the cytoplasmic compartment . Additionally, repotrectinib may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy .
準備方法
レポトレクチニブは、マクロ環状構造の形成を含む一連の化学反応によって合成されます。合成経路には、通常、所望の化学的変換を達成するために、さまざまな試薬と触媒が使用されます。 レポトレクチニブの工業生産には、これらの合成経路を最適化して、最終製品の高い収率と純度を確保することが含まれます .
化学反応解析
レポトレクチニブは、酸化、還元、および置換反応などのさまざまな種類の化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および求核剤があります。 これらの反応から生成される主な生成物は、通常、改変された化学構造を持つレポトレクチニブの誘導体です .
科学研究の応用
レポトレクチニブは、化学、生物学、医学、および産業の分野で、幅広い科学研究の用途を持っています。化学では、チロシンキナーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。生物学では、ROS1とTRK融合タンパク質のがんにおける役割を調査するために使用されます。医学では、レポトレクチニブは、ROS1またはTRK遺伝子融合を伴う非小細胞肺がんやその他の固形腫瘍に対する標的療法として使用されます。 産業では、新しい抗がん剤や治療法の開発に使用されます .
化学反応の分析
Repotrectinib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of repotrectinib with modified chemical structures .
類似化合物との比較
Repotrectinib is unique among tyrosine kinase inhibitors due to its ability to inhibit ROS1 and TRK fusion proteins, including in the presence of resistance mutations. Similar compounds include crizotinib, entrectinib, and selitrectinib. Compared to these compounds, repotrectinib has shown greater potency and efficacy in inhibiting ROS1 and TRK fusion proteins, particularly in the presence of resistance mutations .
特性
IUPAC Name |
(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPXCOQUIZNHB-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802220-02-5 | |
| Record name | Repotrectinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repotrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REPOTRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















